N-(Anthracen-1-YL)methanesulfonamide
Description
N-(Anthracen-1-YL)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to the 1-position of an anthracene ring. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts significant rigidity, planarity, and π-conjugation to the molecule. The sulfonamide group introduces hydrogen-bonding capabilities and acidity due to the -SO₂NH- moiety. This compound is of interest in materials science (e.g., organic electronics) and medicinal chemistry, where sulfonamides are explored for enzyme inhibition or antimicrobial activity .
Properties
CAS No. |
63228-63-7 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-anthracen-1-ylmethanesulfonamide |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)16-15-8-4-7-13-9-11-5-2-3-6-12(11)10-14(13)15/h2-10,16H,1H3 |
InChI Key |
BWTJQPYDHBDKQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide
- Structure: Smaller aromatic systems (monocyclic vs. tricyclic anthracene) with methyl substituents at ortho or meta positions.
- Electronic Effects : Methyl groups donate electrons inductively, slightly reducing the sulfonamide’s acidity compared to anthracene derivatives.
- Spectroscopy : DFT studies show distinct vibrational modes (e.g., S=O stretching at ~1150–1300 cm⁻¹) and NMR shifts. For example, aromatic protons in anthracene derivatives exhibit downfield shifts (δ 8.0–9.0 ppm) due to extended conjugation, whereas methylphenyl analogs show upfield shifts (δ 6.5–7.5 ppm) .
N-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide ()
- Structure : Dichlorophenyl and pyridinylmethyl groups introduce steric bulk and electron-withdrawing effects.
- Acidity : Chlorine atoms increase sulfonamide acidity (pKa ~8–10) compared to anthracene derivatives (pKa ~10–12, estimated) due to stronger electron withdrawal.
Spectroscopic and Computational Data
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